molecular formula C8H14KNO3 B7891021 Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate

Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate

Cat. No.: B7891021
M. Wt: 211.30 g/mol
InChI Key: XLKJALLTHMTDFM-UHFFFAOYSA-M
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Description

Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate is an organometallic salt featuring an oxolane (tetrahydrofuran) ring substituted at the 5-position with a dimethylaminomethyl group and a carboxylate moiety at the 2-position. The potassium counterion enhances the compound’s solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

potassium;5-[(dimethylamino)methyl]oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.K/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJALLTHMTDFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(O1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate typically involves the reaction of oxolane-2-carboxylic acid with dimethylamine in the presence of a potassium base. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various oxolane and amine derivatives, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring provides structural stability and contributes to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ranitidine-Related Compounds

Ranitidine derivatives, such as Ranitidine diamine hemifumarate (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine hemifumarate) and Ranitidine amino alcohol hemifumarate ([5-[(dimethylamino)methyl]furan-2-yl]methanol), share the dimethylaminomethyl group but differ in their heterocyclic core (furan vs. oxolane) and functional groups . Key distinctions include:

  • Pharmacological Relevance : Ranitidine derivatives are established histamine H2-receptor antagonists, while the oxolane analog’s activity remains uncharacterized in the provided evidence.
  • Solubility : The potassium carboxylate in the target compound likely enhances aqueous solubility compared to the hemifumarate salts of ranitidine analogs.

Other Oxolane Carboxylates

Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate (95% purity, BLDpharm) shares the oxolane-carboxylate backbone but substitutes the dimethylaminomethyl group with a trifluoromethylphenyl moiety . This difference highlights:

  • Electron-Withdrawing Effects: The trifluoromethyl group increases lipophilicity and electron-deficient character, contrasting with the electron-rich dimethylamino group.
  • Applications: The trifluoromethyl analog may serve as a fluorinated building block in agrochemicals, whereas the dimethylamino variant could prioritize amine-mediated interactions (e.g., receptor binding).

Bicyclic Carboxylate Derivatives

Compounds like (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Pharmacopeial Forum, 2017) exhibit bicyclic frameworks with carboxylate groups but lack the dimethylamino substitution . Their complex structures are tailored for β-lactamase inhibition, emphasizing the role of fused rings in enzymatic targeting.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Functional Implications References
Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate Oxolane (tetrahydrofuran) 5-(dimethylaminomethyl), 2-carboxylate Enhanced solubility (K+), potential amine-mediated interactions N/A (inferred)
Ranitidine diamine hemifumarate Furan 5-(dimethylaminomethyl), thioethyl H2-receptor antagonism, metabolic instability
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate Oxolane 5-(trifluoromethylphenyl) Lipophilic, fluorinated agrochemical precursor
Bicyclic β-lactamase inhibitor Bicyclo[3.2.0] Carboxylate, amino-phenylacetamido Enzyme inhibition, antibiotic resistance

Research Implications and Gaps

The dimethylaminomethyl-oxolane-carboxylate scaffold presents opportunities for:

  • Drug Delivery : Potassium salts improve bioavailability compared to neutral analogs.
  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at the 5-position (e.g., replacing dimethylamino with other amines) could optimize target binding.
  • Synthetic Utility : As a chiral building block, the oxolane ring’s rigidity may aid in stereoselective synthesis.

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